molecular formula C10H18O6 B14721223 Diperoxydecanedioic acid CAS No. 5796-85-0

Diperoxydecanedioic acid

Katalognummer: B14721223
CAS-Nummer: 5796-85-0
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: UNWDCFHEVIWFCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diperoxydecanedioic acid is an organic peroxide compound with the molecular formula C10H18O6. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. This compound is particularly notable for its ability to release oxygen, making it useful in bleaching and disinfection processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diperoxydecanedioic acid can be synthesized through the peroxidation of decanedioic acid. The process typically involves the reaction of decanedioic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent decomposition of the peroxide.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of advanced reactors and separation techniques helps in the efficient production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Diperoxydecanedioic acid primarily undergoes oxidation reactions due to its peroxide groups. It can also participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include hydrogen peroxide and organic acids. The reactions are typically carried out under acidic conditions to stabilize the peroxide group.

    Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols, and are conducted under mild conditions to prevent the decomposition of the peroxide.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized organic compounds, such as aldehydes, ketones, and carboxylic acids. These products are often used in further chemical synthesis or as intermediates in industrial processes.

Wissenschaftliche Forschungsanwendungen

Diperoxydecanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of fine chemicals and pharmaceuticals.

    Biology: The compound is used in studies related to oxidative stress and its effects on biological systems. It serves as a model compound for studying the mechanisms of peroxide-induced oxidation in cells.

    Medicine: this compound is explored for its potential use in antimicrobial treatments due to its strong oxidizing properties.

    Industry: It is used in the bleaching of textiles and paper, as well as in the formulation of disinfectants and cleaning agents.

Wirkmechanismus

The mechanism of action of diperoxydecanedioic acid involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals and singlet oxygen, are highly reactive and can oxidize a wide range of organic and inorganic substances. The molecular targets of these ROS include cellular components like lipids, proteins, and nucleic acids, leading to oxidative damage and antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Peracetic Acid: Another organic peroxide with strong oxidizing properties, commonly used in disinfection and sterilization.

    Hydrogen Peroxide: A simple peroxide used widely as a disinfectant and bleaching agent.

    Benzoyl Peroxide: Used in acne treatment and as a polymerization initiator in the production of plastics.

Uniqueness

Diperoxydecanedioic acid is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Unlike simpler peroxides like hydrogen peroxide, it offers a more controlled release of oxygen, making it suitable for applications requiring precise oxidation conditions. Additionally, its longer carbon chain compared to peracetic acid allows for different solubility and reactivity profiles, making it versatile in various industrial and research applications.

Eigenschaften

CAS-Nummer

5796-85-0

Molekularformel

C10H18O6

Molekulargewicht

234.25 g/mol

IUPAC-Name

decanediperoxoic acid

InChI

InChI=1S/C10H18O6/c11-9(15-13)7-5-3-1-2-4-6-8-10(12)16-14/h13-14H,1-8H2

InChI-Schlüssel

UNWDCFHEVIWFCW-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCC(=O)OO)CCCC(=O)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.